Meta-Substituted 3-Isobutyl-benzoic Acid as a Specific Synthetic Intermediate for Anti-H. pylori Piperazine Derivatives
3-Isobutyl-benzoic acid is explicitly designated as the carboxylic acid precursor (Formula II) for synthesizing N-acylpiperazine derivatives with antimicrobial and antiulcer activity against Helicobacter pylori, as disclosed in Japanese Patent JPH08269028A [1]. The patent specifically identifies 4-(4-fluorobenzyloxy)-3-isobutylbenzoic acid as the requisite carboxylic acid intermediate, with the 3-isobutyl substitution pattern on the benzoic acid core being essential to the synthetic route and claimed biological activity [1]. No para-substituted analog (4-isobutylbenzoic acid) is cited as an equivalent alternative in this synthetic pathway.
| Evidence Dimension | Synthetic utility as patent-specified intermediate |
|---|---|
| Target Compound Data | 3-isobutylbenzoic acid designated as Formula II carboxylic acid precursor |
| Comparator Or Baseline | 4-isobutylbenzoic acid (not cited as equivalent alternative) |
| Quantified Difference | Qualitative differentiation; comparator not disclosed as functional equivalent |
| Conditions | Japanese Patent JPH08269028A; synthesis of anti-H. pylori piperazine derivatives via mixed anhydride method |
Why This Matters
This patent citation establishes that 3-isobutyl-benzoic acid is specifically required for a disclosed pharmaceutical synthetic route, and substitution with the more commercially available 4-isobutylbenzoic acid is not validated.
- [1] Nishino C, Sato F, Uetake T, Fukunishi H, Kojima M, Kobayashi K. N-ACYLPIPERAZINE DERIVATIVE AND ANTIMICROBIAL AGENT AND ANTIULCER AGENT. Japanese Patent JPH08269028A. Shiseido Co Ltd. October 15, 1996. View Source
